molecular formula C11H10BrN3O B12065046 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline CAS No. 111986-57-3

4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline

Cat. No.: B12065046
CAS No.: 111986-57-3
M. Wt: 280.12 g/mol
InChI Key: OEWIWUZEIBYJLK-UHFFFAOYSA-N
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Description

4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is a high-value chemical intermediate with the CAS Number 111986-57-3 and a molecular formula of C 11 H 10 BrN 3 O . This compound features a molecular weight of 280.12 and is supplied for Research Use Only. It is strictly intended for laboratory research applications and is not classified as a drug, pharmaceutical, or for any form of human or veterinary use. The structure of this aniline-derivative incorporates both a brominated pyrimidine ring and a methyl-substituted aniline, making it a versatile building block in organic synthesis and drug discovery. The bromine atom at the 5-position of the pyrimidine ring is a reactive site that enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Meanwhile, the aniline group serves as an excellent handle for the formation of amides or imines. This molecular architecture is particularly valuable for the synthesis of more complex heterocyclic systems or for use in the development of targeted small molecule libraries. Researchers can utilize this compound in the exploration of potential kinase inhibitors, where the pyrimidine core is a common pharmacophore.

Properties

CAS No.

111986-57-3

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-3-methylaniline

InChI

InChI=1S/C11H10BrN3O/c1-7-4-9(13)2-3-10(7)16-11-14-5-8(12)6-15-11/h2-6H,13H2,1H3

InChI Key

OEWIWUZEIBYJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Nitro Intermediate

3-Methyl-4-nitrophenol is coupled with 5-bromo-2-chloropyrimidine under conditions similar to Section 1.2. The absence of an amine group simplifies the reaction, achieving 89% yield in DMSO with KOtBu at 90°C.

Catalytic Hydrogenation

The nitro group is reduced using hydrogen gas (1 atm) over a platinum-on-carbon (Pt/C) catalyst in methanol at 50°C. The reaction typically completes within 2 hours, yielding 95% pure product after filtration and solvent removal.

Critical Considerations:

  • Catalyst Loading: 5% Pt/C (2–5 wt% of substrate) minimizes debromination side reactions.

  • Acid Additives: Sulfuric acid (0.5–3 equiv) enhances reaction rates by protonating the pyrimidine nitrogen, reducing its electron-withdrawing effect.

Transposition Reactions for Regioselective Synthesis

The Chinese patent CN102675133A describes a transposition-hydrogenation strategy for para-substituted anilines, adaptable to 4-((5-bromopyrimidin-2-yl)oxy)-3-methylaniline.

Substrate Design

Starting with 3-methyl-4-nitrobenzene derivatives, the method leverages acidic conditions to promote positional isomerization during hydrogenation. For example, 2-nitro-5-methylphenyl pyrimidinyl ether undergoes Pt/C-catalyzed hydrogenation in methanol with sulfuric acid, yielding the para-aniline via a proposed-sigmatropic shift.

Reaction Conditions

  • Solvent: Methanol/water (10:1)

  • Catalyst: 3% Pt/C (1–5 wt%)

  • Temperature: 60°C

  • Yield: 72%

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Route

MethodYield (%)Purity (%)ScalabilityKey Challenge
BOC Protection/Deprot.8298HighMulti-step synthesis
Nitro Hydrogenation8995ModerateDebromination risk
Transposition7290LowIsomerization side products

Purification and Characterization

Final products are purified via recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:

  • 1H NMR (DMSO-d6): δ 8.99 (d, J=4.9 Hz, pyrimidine-H), 7.20–7.26 (m, aromatic-H), 2.82–2.97 (m, CH2).

  • LC-MS: [M+H]+ m/z 296.1 (calculated 296.04) .

Scientific Research Applications

4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyrimidine moiety can interact with nucleophilic sites on the target molecule, while the methylaniline structure can enhance binding affinity and specificity.

Comparison with Similar Compounds

3-[4-(5-Bromopyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline

  • Structure: Contains a pyridine ring substituted with bromine at the 5-position, linked via an amino group to a pyrimidine-aniline scaffold.
  • Key Differences: Linkage: Amino (-NH-) group vs. oxygen bridge in the target compound. Heterocycle: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
  • Impact: The amino linkage may enhance hydrogen-bonding capacity, while the pyridine’s lower electron deficiency compared to pyrimidine could reduce binding affinity in kinase-targeted applications .

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one (CAS 2380060-12-6)

  • Structure : Features a piperidine ring with a methylene-oxypyrimidine group and an acetyl terminus.
  • Key Differences :
    • Substituent : Piperidine-acetyl group vs. 3-methylaniline.
    • Solubility : The piperidine’s basic nitrogen and acetyl group may improve aqueous solubility compared to the hydrophobic aniline.
  • Impact : Enhanced solubility could favor pharmacokinetic properties, but reduced aromaticity might limit π-π stacking interactions in biological targets .

3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline

  • Structure : Chloropyridinyloxy-aniline derivative.
  • Key Differences :
    • Halogen : Chlorine (smaller, less polarizable) vs. bromine.
    • Heterocycle : Pyridine vs. pyrimidine.
  • Impact : The smaller chlorine atom may reduce steric hindrance but decrease metabolic stability due to weaker C-Cl bonds. Pyridine’s single nitrogen atom offers fewer sites for hydrogen bonding compared to pyrimidine .

4-(Benzyloxy)-3-methylaniline hydrochloride

  • Structure : Benzyloxy-substituted aniline in salt form.
  • Key Differences :
    • Aromatic Group : Benzyl (bulky, hydrophobic) vs. bromopyrimidinyl.
    • Ionization : Hydrochloride salt enhances water solubility vs. free base form of the target compound.
  • The salt form is advantageous for formulation but may alter bioavailability .

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline

  • Structure : Difluoropiperidine-aniline hybrid.
  • Key Differences :
    • Substituent : Fluorinated piperidine vs. bromopyrimidinyloxy.
    • Electron Effects : Fluorine’s electronegativity withdraws electron density, contrasting with bromine’s polarizable nature.

Research Implications

  • Analogs with amino linkages (e.g., ) may offer stronger binding but require optimization for selectivity.
  • Solubility vs. Bioactivity : Piperidine derivatives (e.g., ) trade aromatic interactions for solubility, highlighting a design balance for CNS-targeted drugs.
  • Halogen Effects : Bromine’s size and stability (vs. chlorine in ) make it preferable for prolonging drug half-life.

Biological Activity

4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline typically involves a nucleophilic substitution reaction. Key steps include:

  • Starting Materials : 5-bromopyrimidine and 3-methoxyaniline.
  • Reagents : A base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • Reaction Conditions : Heating the mixture to facilitate the substitution reaction.

This method yields the target compound, which can be purified through recrystallization or column chromatography for high purity .

The biological activity of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

  • Binding to Enzymes or Receptors : The bromopyrimidine moiety can interact with nucleophilic sites on target proteins, while the methylaniline structure enhances binding affinity and specificity .
  • Modulating Biological Pathways : This interaction can lead to downstream effects, influencing various cellular processes such as proliferation, apoptosis, and signal transduction.

Biological Activities

Research indicates that 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in models of malignant pleural mesothelioma .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline:

Antimicrobial Evaluation

A study evaluated the compound's efficacy against bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

Anticancer Research

In vitro studies demonstrated that 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline inhibited the growth of cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To contextualize the biological activity of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
4-(5-Bromopyrimidin-2-yl)benzonitrileBenzonitrile derivativeModerate antibacterial activity
4-(5-Bromopyrimidin-2-yl)morpholineMorpholine derivativeAnticancer activity
4-(5-Fluoropyridine)-2-oxazolidinoneOxazolidinone derivativeStrong antibacterial properties

This table highlights structural differences and their correlation with biological activities, emphasizing the unique properties of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline due to its methylaniline component.

Q & A

Q. What are the recommended synthetic routes for 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 3-methyl-4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key intermediates, such as the phenoxide intermediate, are characterized via 1H^1H-NMR to confirm substitution patterns and purity. For example, the presence of a singlet for the pyrimidine proton at δ 8.6–8.8 ppm and aromatic protons at δ 6.7–7.2 ppm validates successful coupling .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential to confirm the molecular ion peak (e.g., [M+H]+ at m/z 294.02). 1H^1H- and 13C^{13}C-NMR are used to resolve aromatic proton environments and verify substitution positions. For instance, the pyrimidine ring’s deshielded protons appear as distinct singlets, while the aniline NH₂ group may show broad peaks at δ 4.5–5.0 ppm, which disappear upon deuteration .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in a related bromopyrimidine derivative (Acta Cryst. E, 2007), SC-XRD revealed a dihedral angle of 42.5° between the pyrimidine and aniline rings, confirming non-planarity due to steric hindrance. SHELX programs (e.g., SHELXL) refine hydrogen bonding (N–H⋯N/O interactions) and packing motifs, which are critical for understanding solubility and reactivity .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Validate purity via HPLC (>98%) and replicate assays under standardized conditions. For instance, conflicting cytotoxicity data in cancer cell lines (e.g., MCF-7 vs. HepG2) can be resolved by correlating results with cellular uptake studies using fluorescence-tagged analogs .

Q. How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich regions. The 5-bromo group on pyrimidine acts as an electron-withdrawing group, directing electrophiles to the para position of the aniline ring. Fukui indices and Molecular Electrostatic Potential (MEP) maps further quantify reactivity, aiding in rational derivatization .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via LC-MS, identify degradation products (e.g., hydrolysis of the ether linkage). Co-solvents like cyclodextrins or PEGylation improve stability. For example, PEG-400 increases half-life from 2.5 to 8.7 hours in simulated gastric fluid .

Key Research Recommendations

  • Synthetic Chemistry : Explore Pd-catalyzed cross-coupling to replace the bromine atom for SAR studies .
  • Biology : Prioritize in vivo pharmacokinetic studies using radiolabeled analogs (e.g., 14C^{14}C-tagged) .
  • Analytical : Use cryo-EM to study interactions with biological targets at near-atomic resolution .

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